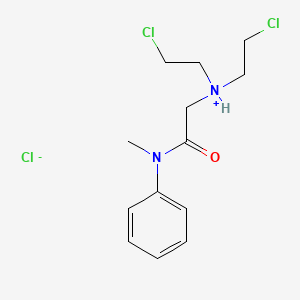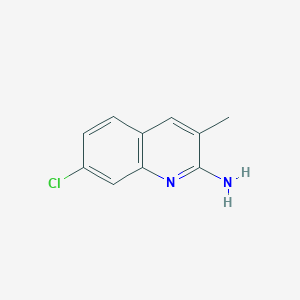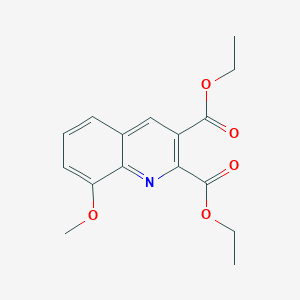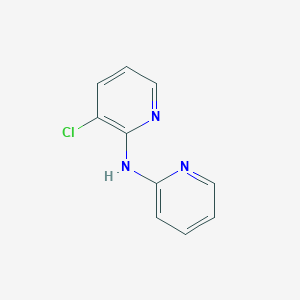
(2-Pyridyl)(3-chloro-2-pyridyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Pyridyl)(3-chloro-2-pyridyl)amine is an organic compound that features two pyridine rings, one of which is substituted with a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pyridyl)(3-chloro-2-pyridyl)amine typically involves the coupling of 2-chloropyridine with 2-aminopyridine. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2-Pyridyl)(3-chloro-2-pyridyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide and a polar solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
Aplicaciones Científicas De Investigación
(2-Pyridyl)(3-chloro-2-pyridyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of (2-Pyridyl)(3-chloro-2-pyridyl)amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved can include the inhibition of enzyme activity or the modulation of receptor functions.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyridine: A precursor in the synthesis of (2-Pyridyl)(3-chloro-2-pyridyl)amine.
2-Chloropyridine: Another precursor used in the synthesis.
N-(Pyridin-2-yl)amides: Compounds with similar structural features and applications.
Uniqueness
This compound is unique due to the presence of both a pyridine ring and a chlorine substituent, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C10H8ClN3 |
|---|---|
Peso molecular |
205.64 g/mol |
Nombre IUPAC |
3-chloro-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8ClN3/c11-8-4-3-7-13-10(8)14-9-5-1-2-6-12-9/h1-7H,(H,12,13,14) |
Clave InChI |
WUWSPBABZWEHQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NC2=C(C=CC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




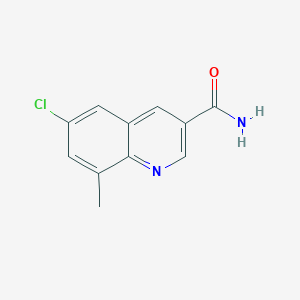
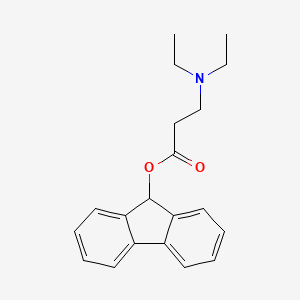
![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)
![1-N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1,2-diamine;hydrochloride](/img/structure/B13735332.png)

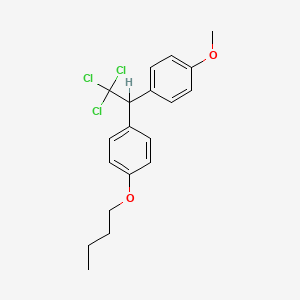
![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)

![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
